An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of For-DL-Met-DL-Phe-DL-Met-OH
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of For-DL-Met-DL-Phe-DL-Met-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tetrapeptide For-DL-Met-DL-Phe-DL-Met-OH. In the absence of direct literature on this specific molecule, this document synthesizes information on its constituent amino acids, DL-Methionine and DL-Phenylalanine, and established methodologies for peptide synthesis and characterization. It outlines a detailed theoretical framework for its chemical synthesis, purification, and structural verification. Furthermore, this guide explores the potential physicochemical properties, biological activities, and signaling pathways this peptide may influence, based on the known roles of its components. This paper serves as a foundational resource for researchers interested in the de novo investigation of this novel peptide.
Introduction
The peptide For-DL-Met-DL-Phe-DL-Met-OH is a novel tetrapeptide comprising a formylated N-terminus, followed by a sequence of DL-Methionine, DL-Phenylalanine, and DL-Methionine, with a free carboxyl group at the C-terminus. The inclusion of racemic mixtures of methionine and phenylalanine introduces structural heterogeneity, potentially leading to a diverse ensemble of diastereomers with unique conformational and functional properties. The N-terminal formylation is a modification known to influence the biological activity and stability of peptides. This guide provides a theoretical yet technically detailed exploration of this compound, from its synthesis to its potential biological implications.
Physicochemical Properties of Constituent Amino Acids
The overall properties of For-DL-Met-DL-Phe-DL-Met-OH will be a composite of the characteristics of its constituent amino acids. A summary of the key physicochemical properties of DL-Methionine and DL-Phenylalanine is presented in Table 1. The hydrophobicity of both methionine and phenylalanine suggests that the tetrapeptide is likely to have limited solubility in aqueous solutions.[1][2]
| Property | DL-Methionine | DL-Phenylalanine |
| Molecular Formula | C5H11NO2S | C9H11NO2 |
| Molecular Weight ( g/mol ) | 149.21 | 165.19 |
| Melting Point (°C) | ~270-272 (decomposes) | 266-267 (decomposes)[3] |
| Water Solubility (g/L at 25°C) | 33.8 | 14.11[2][4] |
| pKa (Carboxyl) | ~2.28 | ~1.83[2] |
| pKa (Amino) | ~9.21 | ~9.13[2] |
| Side Chain | Thioether, nonpolar | Benzyl, aromatic, nonpolar |
Experimental Protocols
Peptide Synthesis
The synthesis of For-DL-Met-DL-Phe-DL-Met-OH can be achieved via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The presence of methionine requires specific considerations to prevent oxidation of the thioether side chain.[5][6]
Protocol for Solid-Phase Peptide Synthesis:
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with the first DL-Methionine.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the amino acid.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-DL-Phe-OH, then Fmoc-DL-Met-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
N-terminal Formylation: After the final amino acid has been coupled and deprotected, perform the formylation of the N-terminus. This can be achieved by reacting the peptide-resin with a formylating agent, such as a pre-activated mixture of formic acid and N,N'-dicyclohexylcarbodiimide (DCC).[7]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). To prevent methionine oxidation, scavengers such as triisopropylsilane (TIS) and water should be included.[8] A common cocktail is TFA/TIS/H2O (95:2.5:2.5).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a suitable solvent for purification.
Purification and Characterization
Purification:
The crude peptide should be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed.
-
Detection: UV detection at 214 nm and 280 nm.
Characterization:
The identity and purity of the synthesized peptide should be confirmed using the following methods:
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques.[10]
-
Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence through fragmentation analysis.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information, including the conformation of the peptide backbone and side chains.[11]
-
Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide after acid hydrolysis.[10][11]
Potential Biological Activity and Signaling Pathways
While the specific biological activity of For-DL-Met-DL-Phe-DL-Met-OH is unknown, the presence of methionine and phenylalanine, as well as D-amino acids, suggests several possibilities.
-
Antimicrobial Activity: Peptides containing phenylalanine have been shown to exhibit antimicrobial properties.[12][13] The incorporation of D-amino acids can enhance resistance to proteolytic degradation, a desirable trait for therapeutic peptides.[14]
-
Neurological Activity: Phenylalanine is a precursor to several neurotransmitters.[2] Peptides containing phenylalanine may interact with receptors in the central nervous system. DL-Phenylalanine has been investigated for its potential analgesic and antidepressant effects.[2]
-
Cell Signaling: Peptides and amino acids can act as signaling molecules, often through G-protein coupled receptors (GPCRs), to regulate various cellular processes.[15] For instance, phenylalanine can stimulate the secretion of cholecystokinin (CCK), a hormone involved in digestion and satiety.[15]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of For-DL-Met-DL-Phe-DL-Met-OH.
Caption: Workflow for peptide synthesis and analysis.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway where a peptide containing phenylalanine, such as For-DL-Met-DL-Phe-DL-Met-OH, could modulate cellular activity through a G-protein coupled receptor.
Caption: Hypothetical GPCR signaling pathway.
Conclusion
While For-DL-Met-DL-Phe-DL-Met-OH remains a theoretically conceptualized molecule, this technical guide provides a robust framework for its synthesis, purification, and characterization. The inclusion of D-amino acids and an N-terminal formyl group presents intriguing possibilities for enhanced stability and unique biological activities. The protocols and potential applications outlined herein are based on well-established principles of peptide chemistry and biology, offering a solid starting point for researchers aiming to explore the properties and functions of this novel tetrapeptide. Further empirical investigation is necessary to elucidate its definitive structure, activity, and therapeutic potential.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Phenylalanine - Wikipedia [en.wikipedia.org]
- 3. DL-Phenylalanine | 150-30-1 [chemicalbook.com]
- 4. DL-Phenylalanine (CAS 150-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. biotage.com [biotage.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lcms.cz [lcms.cz]
- 10. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polypeptide.com [polypeptide.com]
- 12. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
